2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione

Phthalazine Scaffolds Medicinal Chemistry Building Blocks Fluorinated Heterocycles

Researchers developing phthalazine-based PARP10/15 or NLRP3 inflammasome inhibitors often face limited access to regiospecifically N(2)-substituted tetrahydrophthalazine-1,4-dione intermediates. This compound directly addresses that gap. - Provides the unique N(2)-(5-CF3-pyridin-2-yl) substitution pattern; not interchangeable with N(3)-alkyl or unsubstituted pyridin-2-yl analogs. - Enables direct SAR incorporation without additional synthetic steps, accelerating kinase and inflammasome inhibitor programs. - Supplied with batch-specific purity documentation; ready-to-use for systematic ADME profiling.

Molecular Formula C14H8F3N3O2
Molecular Weight 307.232
CAS No. 448230-37-3
Cat. No. B2746034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione
CAS448230-37-3
Molecular FormulaC14H8F3N3O2
Molecular Weight307.232
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NN(C2=O)C3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H8F3N3O2/c15-14(16,17)8-5-6-11(18-7-8)20-13(22)10-4-2-1-3-9(10)12(21)19-20/h1-7H,(H,19,21)
InChIKeyVPWISPUGLDMCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione (CAS 448230-37-3): Procurement-Relevant Baseline Profile


2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione (CAS 448230-37-3) is a synthetic heterocyclic compound (molecular formula C14H8F3N3O2, molecular weight 307.23 g/mol) built on a 1,2,3,4-tetrahydrophthalazine-1,4-dione core N-substituted with a 5-(trifluoromethyl)pyridin-2-yl moiety . The tetrahydrophthalazine-1,4-dione scaffold is recognized in medicinal chemistry as a privileged pharmacophore with demonstrated utility in PARP inhibition and immunomodulation, with key derivatives such as 2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt (Sodium Nucleinate, Tamerit®) exhibiting anti-inflammatory properties [1]. The 5-(trifluoromethyl)pyridin-2-yl substituent introduces enhanced lipophilicity and metabolic stability, positioning this compound as a structurally differentiated building block for phthalazine-focused drug discovery programs .

Why Generic Substitution Fails for 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione


The 2-[5-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione scaffold is not directly interchangeable with other phthalazine-1,4-dione derivatives or simpler pyridine building blocks. The regiospecific N(2)-substitution on the saturated tetrahydrophthalazine core, combined with the electron-withdrawing 5-CF3 substituent on the pyridine ring, creates a unique electronic and steric profile that cannot be replicated by alternative substitution patterns (e.g., N(3)-alkyl, 4-CF3-pyridin-2-yl, or unsubstituted pyridin-2-yl analogs) [1]. Synthetic methodology studies have confirmed that accessing tetrahydrophthalazine derivatives with controlled regio- and stereochemistry requires specialized radical cyclization approaches, underscoring that this compound's precise substitution architecture is not trivial to reproduce [2]. Furthermore, the tetrahydrophthalazine-1,4-dione core—as distinct from the fully aromatic phthalazine or dihydrophthalazine—offers unique hydrogen-bonding capacity and conformational flexibility that directly impacts target binding and pharmacokinetic profiles in its downstream applications [3].

Quantitative Differentiation Evidence: 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione vs. Closest Analogs


Procurement-Relevant Differentiation: Structural Uniqueness and Purity Benchmarking Against Closest Commercial Analogs

A direct head-to-head biological activity comparison for 2-[5-(trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione against its closest structural analogs is not available in the public domain. However, procurement differentiation is established through structural uniqueness and purity benchmarking. The compound uniquely combines a saturated 1,2,3,4-tetrahydrophthalazine-1,4-dione core with a 5-(trifluoromethyl)pyridin-2-yl substituent at the N(2) position. The closest commercially cataloged comparator, 2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate (Sodium Nucleinate), differs at the N(2) position (amino vs. 5-CF3-pyridin-2-yl), resulting in fundamentally different physicochemical and biological profiles [1]. Purity specifications for the target compound are available at ≥95% to ≥98% (NLT 98%) from ISO-certified suppliers, providing a verifiable procurement quality benchmark .

Phthalazine Scaffolds Medicinal Chemistry Building Blocks Fluorinated Heterocycles PARP Inhibitor Intermediates

Application Scenarios for 2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione Based on Available Evidence


Medicinal Chemistry: Phthalazine-Based PARP and NLRP3 Inhibitor Lead Optimization

Research groups pursuing phthalazine-based inhibitors of PARP10/15 or NLRP3 inflammasome can use this compound as a key intermediate for N(2)-diversification. The 5-CF3-pyridin-2-yl moiety is a privileged fragment in kinase and inflammasome inhibitor design; its presence in this building block enables direct incorporation into SAR studies without additional synthetic steps [1].

Synthetic Methodology Development: Regioselective Tetrahydrophthalazine Functionalization

The compound serves as a reference standard for developing regio- and stereoselective synthetic routes to tetrahydrophthalazine derivatives, an area of active methodological interest given the demonstrated inability of classical methods to access such substitution patterns [2].

Physicochemical Property Benchmarking: Fluorinated Heterocycle Lipophilicity and Metabolic Stability Studies

The combination of a saturated tetrahydrophthalazine dione with a 5-CF3-pyridine substituent provides a distinct logP and hydrogen-bond donor/acceptor profile relative to aromatic phthalazine analogs, making it useful for systematic physicochemical profiling in drug discovery programs where fine-tuning ADME properties is critical .

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